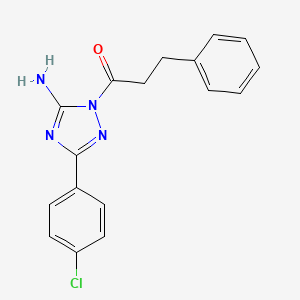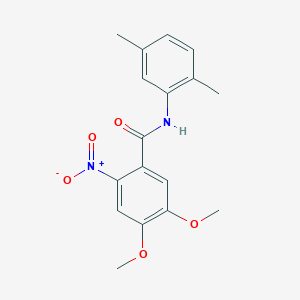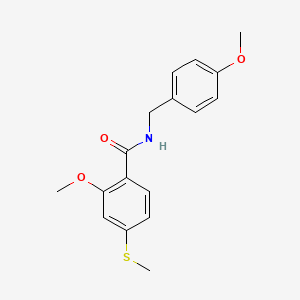
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, also known as CPTA, is a chemical compound that belongs to the triazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to reduce the production of cytokines, which are involved in the regulation of immune responses. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is its potential applications in scientific research. It has been extensively studied for its potential use in the development of new drugs, particularly in the fields of pharmacology and biochemistry. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound, in order to better understand its potential applications in scientific research. Finally, there is also potential for the study of the biochemical and physiological effects of this compound, in order to better understand its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide and copper sulfate to form the final product, this compound. The yield of this synthesis method is approximately 70%.
Propiedades
IUPAC Name |
1-[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-9-7-13(8-10-14)16-20-17(19)22(21-16)15(23)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFTZUDSDCJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)


![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)

![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)

